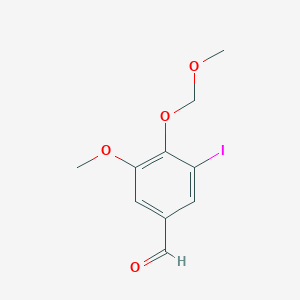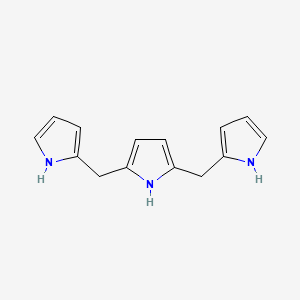
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- is an organic compound with the molecular formula C14H15N3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by methylene bridges at the 2 and 5 positions.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- typically involves the reaction of pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges between the pyrrole rings. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, with common reagents including halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole, 2,5-dimethyl-: This compound has methyl groups instead of pyrrole rings at the 2 and 5 positions, leading to different chemical properties and reactivity.
1H-Pyrrole, 2,5-dihydro-: This derivative has hydrogen atoms at the 2 and 5 positions, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)-: This compound is unique due to its bis-pyrrole structure, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
220210-66-2 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2,5-bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C14H15N3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8,15-17H,9-10H2 |
InChI-Schlüssel |
GGSGPPFRVNQBCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
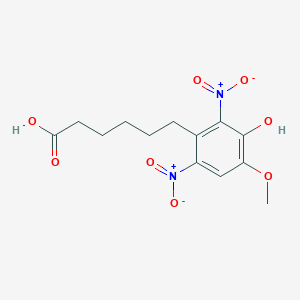
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
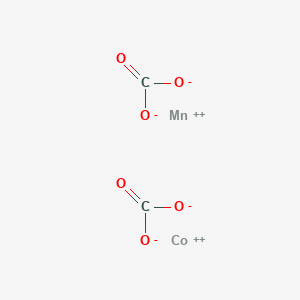
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)



![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
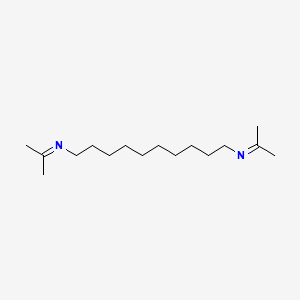
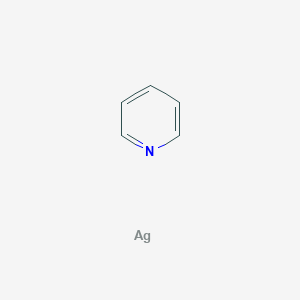
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
